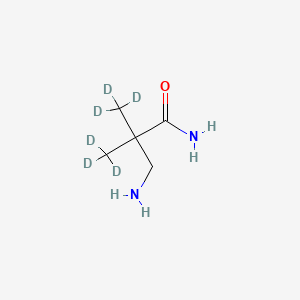

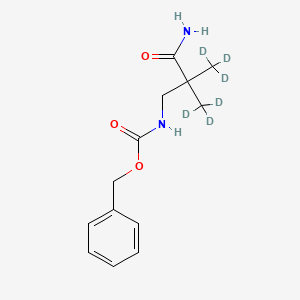

D,L-threo-Droxidopa-13C2,15N Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

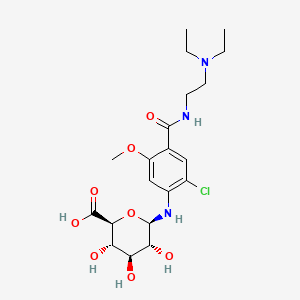

D,L-threo-Droxidopa-13C2,15N Hydrochloride: is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine. This compound is labeled with stable isotopes carbon-13 and nitrogen-15, making it useful for various research applications . It is capable of crossing the blood-brain barrier, unlike norepinephrine itself .

Mécanisme D'action

Target of Action

D,L-threo-Droxidopa-13C2,15N Hydrochloride, also known as Droxidopa, is a synthetic amino acid precursor . The primary target of Droxidopa is the neurotransmitter norepinephrine . Norepinephrine plays a crucial role in the body’s fight or flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .

Mode of Action

Droxidopa is capable of crossing the protective blood-brain barrier . Once inside the brain, it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Pharmacokinetics

The pharmacokinetics of Droxidopa involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, Droxidopa can be precisely tracked and quantified in metabolic pathways .

Result of Action

The action of Droxidopa results in the increased supply of norepinephrine in patients with neurogenic orthostatic hypotension (NOH), thereby improving orthostatic blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Droxidopa. For instance, the use of stable isotope-labeled compounds like Droxidopa can help to accurately control concentration and exposure time in cell culture or enzyme reactions, which is beneficial for studying metabolic reactions and enzyme activity . Furthermore, directly using compounds labeled with stable isotopes at specific locations in the human body or animal models can help validate drug mechanisms and assess unexpected side effects, improving the accuracy and efficiency of clinical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves the incorporation of stable isotopes into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production methods for this compound are also not extensively detailed in publicly available sources. it is known that the production involves advanced organic synthesis techniques and stable isotope labeling .

Analyse Des Réactions Chimiques

Types of Reactions: D,L-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to norepinephrine via enzymatic oxidation.

Reduction: Potential reduction reactions under specific conditions.

Substitution: Possible substitution reactions involving the hydroxyl groups

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. Specific conditions such as pH, temperature, and solvent choice are crucial for these reactions .

Major Products: The major product formed from the oxidation of this compound is norepinephrine .

Applications De Recherche Scientifique

Chemistry: In chemistry, D,L-threo-Droxidopa-13C2,15N Hydrochloride is used as a reference standard for stable isotope labeling studies. It helps in understanding metabolic pathways and reaction mechanisms .

Biology: In biological research, this compound is used to study neurotransmitter pathways and the effects of norepinephrine on various physiological processes .

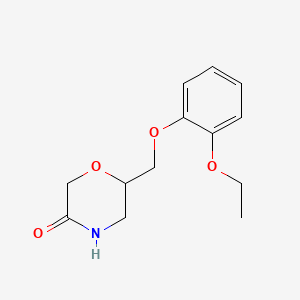

Medicine: Medically, it is used in research to develop treatments for conditions related to norepinephrine deficiency, such as neurogenic orthostatic hypotension .

Industry: In the industrial sector, it is used in the development of diagnostic tools and imaging agents .

Comparaison Avec Des Composés Similaires

Droxidopa: The unlabelled version of D,L-threo-Droxidopa-13C2,15N Hydrochloride.

L-threo-Droxidopa-13C2: Another stable isotope-labeled version.

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies .

Propriétés

Numéro CAS |

1329556-63-9 |

|---|---|

Formule moléculaire |

C9H12ClNO5 |

Poids moléculaire |

252.625 |

Nom IUPAC |

(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |

Clé InChI |

FFEWFMCABUNGJJ-OPABSIBTSA-N |

SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |

Synonymes |

(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride; DL-DOPS-13C2,15N; L-Threodops-13C2,15N Hydrochloride; DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride; DL-threo-DOPS-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)